2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane
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Overview
Description
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is a complex boron-containing compound It is characterized by its unique structure, which includes multiple ethoxy groups attached to a trioxatriborinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with ethylene glycol derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process involves multiple steps, including the formation of intermediate boron-oxygen bonds and subsequent substitution reactions to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, which may alter its chemical properties.
Reduction: Reduction reactions can break boron-oxygen bonds, leading to the formation of different boron-containing species.
Substitution: The ethoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In the industrial sector, it is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane involves its ability to form stable complexes with various molecules. The compound’s boron atoms can interact with electron-rich sites on other molecules, facilitating reactions and forming stable products. This interaction is crucial for its applications in catalysis, drug delivery, and materials science.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: An antioxidant used to prevent oxidative degradation of plastics.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Used in coordination chemistry for assembling metal-organic frameworks.
Uniqueness
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its multiple ethoxy groups and boron-containing core. This structure provides it with distinct chemical properties, such as high reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
322471-05-6 |
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Molecular Formula |
C21H45B3O15 |
Molecular Weight |
570.0 g/mol |
IUPAC Name |
2,4,6-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H45B3O15/c1-25-4-7-28-10-13-31-16-19-34-22-37-23(35-20-17-32-14-11-29-8-5-26-2)39-24(38-22)36-21-18-33-15-12-30-9-6-27-3/h4-21H2,1-3H3 |
InChI Key |
XHSSYJIHEHAECQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)OCCOCCOCCOC)OCCOCCOCCOC)OCCOCCOCCOC |
Origin of Product |
United States |
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